molecular formula C11H15N3O2 B2960772 1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol CAS No. 924832-44-0

1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol

Cat. No. B2960772
CAS RN: 924832-44-0
M. Wt: 221.26
InChI Key: POXYBGPYHLEVED-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include information about the class of compounds it belongs to and its applications .


Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Heterocyclic Compound Synthesis

One research avenue explores the formation of heterocyclic compounds, such as pyrimido[1,2-a]benzimidazoles and oxazolo[3,2-a]benzimidazoles, through reactions involving 2-aminobenzimidazoles. These reactions, conducted in ethanol, result in compounds with potential biological importance, showcasing the versatility of benzimidazole derivatives in synthesizing novel heterocycles (Helene Wahe et al., 2004).

Excited-State Intramolecular Proton Transfer

Another study delves into the photophysics of benzimidazole derivatives, investigating their excited-state intramolecular proton transfer (ESIPT) mechanisms. These mechanisms are crucial for understanding the fluorescence properties of such compounds, offering insights into their application in sensing and imaging technologies (S. Vázquez et al., 2008).

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has been evaluated, with new compounds showing broad-spectrum activity against bacterial and fungal strains. This research underlines the role of benzimidazole frameworks in developing new antimicrobial agents (Vikas Padalkar et al., 2014).

Antitumor Compounds

Research into antitumor applications has led to the synthesis of Pd(II) and Pt(II) complexes involving benzimidazole derivatives. These complexes have shown potential as antitumor compounds, indicating the utility of benzimidazole-based ligands in medicinal chemistry (N.T. Abdel-Ghani et al., 2012).

Novel Reducing Agents

Benzimidazole derivatives have also been used to create novel reducing agents for asymmetric synthesis. These agents facilitate the reduction of prochiral ketones to chiral alcohols, highlighting their importance in organic synthesis and pharmaceutical manufacturing (D. Maiti et al., 1998).

Renewable Benzyl Alcohol Production

Furthermore, the engineering of Escherichia coli for the biosynthesis of benzyl alcohol from glucose demonstrates the potential of benzimidazole derivatives in biotechnological applications. This approach utilizes a non-natural pathway to produce an important solvent and intermediate chemical, showcasing the intersection of microbiology and chemical engineering (S. Pugh et al., 2015).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) often provide this information .

properties

IUPAC Name

1-[5-amino-1-(2-hydroxyethyl)benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-7(16)11-13-9-6-8(12)2-3-10(9)14(11)4-5-15/h2-3,6-7,15-16H,4-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXYBGPYHLEVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1CCO)C=CC(=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol

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